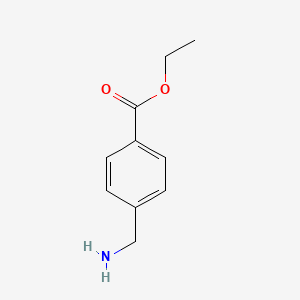

Ethyl 4-(aminomethyl)benzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTQEHGXBKFLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331179 | |

| Record name | ethyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-84-7 | |

| Record name | ethyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 4 Aminomethyl Benzoate

Column Chromatography

Column chromatography is a standard and highly effective technique for the purification of synthesized organic compounds. biotage.com For a compound like Ethyl 4-(aminomethyl)benzoate, which contains a basic amino group, specific considerations are necessary to achieve efficient separation and prevent issues like peak tailing that can occur with standard silica (B1680970) gel. chemcollective.org

A generalized procedure for the purification of this compound would involve using a silica gel stationary phase. biotage.com Given the presence of the basic amine, the mobile phase (eluent) is often modified to improve separation. A common approach is to use a non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, with the addition of a small amount of a competing base like triethylamine (B128534) (e.g., 0.1-1%). chemcollective.org This additive neutralizes the acidic silanol (B1196071) groups on the silica surface, preventing strong adsorption of the basic amine and allowing for better elution. chemcollective.org Alternatively, an amine-functionalized silica column can be used, which provides a more alkaline environment and can allow for separation with neutral solvent systems like hexane/ethyl acetate. chemcollective.orgucalgary.ca The progress of the purification is monitored by thin-layer chromatography (TLC) to identify fractions containing the pure product. biotage.com

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure of the purified compound.

FTIR (Fourier-Transform Infrared) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the spectrum is expected to show several key absorption bands. The primary amine (-NH₂) group typically exhibits two stretching vibrations in the region of 3400-3250 cm⁻¹. The ester functional group is identified by a strong carbonyl (C=O) stretching band around 1720-1700 cm⁻¹ and C-O stretching bands in the 1300-1100 cm⁻¹ region. vscht.cz Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range, while aromatic C-H stretching is observed just above 3000 cm⁻¹. researchgate.net

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3400-3250 (two bands) |

| C-H Stretch (Aromatic) | >3000 |

| C-H Stretch (Aliphatic) | <3000 |

| C=O Stretch (Ester) | 1720-1700 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Ester) | 1300-1100 |

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to each type of proton. reddit.com The ethyl ester group will present as a quartet around 4.3 ppm (for the -OCH₂- protons) and a triplet around 1.3 ppm (for the -CH₃ protons). The benzylic protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet around 3.8-4.0 ppm. The aromatic protons on the benzene (B151609) ring will appear as two doublets in the region of 7.3-8.0 ppm, characteristic of a 1,4-disubstituted (para) benzene ring. The amine (-NH₂) protons typically appear as a broad singlet.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (Ethyl) | ~1.3 | Triplet |

| -NH₂ (Amine) | Variable | Broad Singlet |

| -CH₂- (Aminomethyl) | ~3.8-4.0 | Singlet |

| -O-CH₂- (Ethyl) | ~4.3 | Quartet |

| Aromatic Protons | ~7.3 and ~8.0 | Doublet (2) |

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C-NMR spectroscopy identifies the different carbon environments within the molecule. For this compound, the ester carbonyl carbon is the most deshielded, appearing around 166 ppm. The carbons of the ethyl group will appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The benzylic carbon of the aminomethyl group would be expected around 45 ppm. The aromatic carbons will show four distinct signals in the 120-150 ppm range.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (Ethyl) | ~14 |

| -C H₂-NH₂ (Aminomethyl) | ~45 |

| -O-C H₂- (Ethyl) | ~60 |

| Aromatic Carbons | ~120-150 (4 signals) |

| -C =O (Ester) | ~166 |

Elemental Analysis (CHN)

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample, which are then compared to the theoretical values calculated from the molecular formula. chemspider.com For this compound, the molecular formula is C₁₀H₁₃NO₂. rsc.org The theoretical elemental composition is calculated based on its molar mass (179.22 g/mol ). For a compound to be considered pure, the experimentally determined values should typically be within ±0.4% of the theoretical values. chemspider.com

| Element | Theoretical Percentage (%) |

| Carbon (C) | 67.02% |

| Hydrogen (H) | 7.31% |

| Nitrogen (N) | 7.82% |

Crystallographic and Structural Analysis of this compound Currently Unavailable

A comprehensive review of available scientific literature and crystallographic databases indicates that detailed single-crystal X-ray diffraction data for this compound is not publicly available at this time. While extensive research exists for structurally related compounds, such as ethyl 4-aminobenzoate (B8803810) (benzocaine) and its derivatives, specific information regarding the crystal structure of the title compound remains unpublished.

Consequently, a detailed analysis according to the requested outline cannot be provided. The essential experimental data required to describe the solid-state architecture, including the crystal system, space group, unit cell parameters, precise bond lengths and angles, and specific intermolecular interactions like hydrogen bonding networks and π-π stacking, are absent from the current body of scientific literature.

For illustrative purposes, studies on analogous compounds reveal common solid-state behaviors in substituted benzoates. For instance, the monoclinic form of ethyl 4-aminobenzoate crystallizes in the P21/c space group and exhibits a head-to-tail arrangement in linear ribbons formed via N—H···O=C hydrogen bonds. Similarly, derivatives like Ethyl 4-amino-3-methylbenzoate form dimers through N—H···N hydrogen bonds, which are further linked by N—H···O interactions. Schiff bases derived from ethyl 4-aminobenzoate also show extensive hydrogen bonding and, in some cases, weak offset π–π stacking interactions.

However, without a dedicated crystallographic study of this compound, any discussion of its specific molecular structure and conformation in the crystalline state would be speculative. The presence of the flexible aminomethyl group (-CH₂NH₂) in place of a direct amino group (-NH₂) would significantly influence the crystal packing and intermolecular interactions, leading to a unique solid-state architecture that cannot be extrapolated from its analogues.

Further experimental investigation, specifically single-crystal X-ray diffraction analysis, is required to elucidate the precise three-dimensional structure of this compound and provide the data necessary for a complete crystallographic report.

Molecular Structure and Conformation in Crystalline and Solution States

Solution-State Conformational Analysis (e.g., NMR-based studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. A proton NMR (¹H NMR) spectrum for Ethyl 4-(aminomethyl)benzoate provides valuable insights into its solution-state conformation. hmdb.ca The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum can be used to deduce the connectivity of atoms and the local electronic environment of the protons.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the aminomethyl group (a singlet), the amino protons (a broad singlet), and the aromatic protons on the benzene (B151609) ring (two doublets, characteristic of a 1,4-disubstituted benzene ring). The exact chemical shifts of these protons can be influenced by the solvent and the conformational averaging that occurs in solution.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | ~1.3 | Triplet | 3H |

| Ethyl (-CH₂) | ~4.3 | Quartet | 2H |

| Aminomethyl (-CH₂) | ~3.8 | Singlet | 2H |

| Amino (-NH₂) | Variable | Broad Singlet | 2H |

| Aromatic (ortho to -COOEt) | ~7.9 | Doublet | 2H |

| Aromatic (ortho to -CH₂NH₂) | ~7.3 | Doublet | 2H |

Note: These are approximate chemical shifts and can vary based on the solvent and experimental conditions.

Theoretical and Computational Structural Elucidation

In the absence of extensive experimental data, theoretical and computational methods serve as invaluable tools for predicting and understanding the molecular structure and conformation of this compound.

Density Functional Theory (DFT) Calculations

While specific DFT studies focusing solely on this compound are not prominently available in the reviewed literature, this computational method is well-suited for investigating its properties. DFT calculations could be employed to determine the optimized molecular geometry, rotational energy barriers of the substituent groups, and various spectroscopic parameters. Such calculations would likely confirm the planarity of the benzoate (B1203000) moiety and predict the most stable conformations of the ethyl and aminomethyl groups.

Ab Initio Methods

Similar to DFT, specific ab initio calculations for this compound are not widely reported. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide a highly accurate description of the electronic structure and geometry of the molecule. These calculations would be instrumental in elucidating the subtle electronic effects of the aminomethyl and ethyl ester substituents on the benzene ring.

Molecular Dynamics Simulations

There is a lack of specific molecular dynamics (MD) simulation studies for this compound in the current body of scientific literature. MD simulations would be a powerful approach to explore the conformational landscape of the molecule in a solvent environment over time. Such simulations could reveal the preferred orientations of the flexible side chains, the nature of intramolecular hydrogen bonding (if any), and the interactions of the molecule with solvent molecules, providing a dynamic picture of its behavior in solution.

Biological Activities and Pharmacological Relevance of Ethyl 4 Aminomethyl Benzoate Derivatives

Antimicrobial Activity Studies

The search for new antimicrobial agents has led researchers to synthesize and evaluate various derivatives of Ethyl 4-(aminomethyl)benzoate. These investigations have revealed that specific chemical modifications can impart significant antibacterial and antifungal properties to the parent compound.

Schiff base derivatives have shown notable antibacterial action. One such derivative, (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate (E4AB), was synthesized through the condensation reaction of acenaphthenequinone (B41937) and ethyl-4-aminobenzoate. scirp.org Its antibacterial efficacy was evaluated using the disc-diffusion method against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Enterobacter. scirp.org The results indicated that at higher concentrations, the Gram-negative Enterobacter was more sensitive to the compound than the Gram-positive B. subtilis. scirp.org

| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Bacillus subtilis | 1000 | 10.0 |

| 500 | 8.0 | |

| 250 | NA | |

| Enterobacter | 1000 | 14.0 |

| 500 | 10.0 | |

| 250 | 8.0 |

Further studies on other derivatives, such as those incorporating a 1,3,4-oxadiazole (B1194373) ring, have also demonstrated antibacterial effects against bacteria including Bacillus pumilus. orientjchem.org

The same Schiff base derivative, E4AB, was also tested for its antifungal properties against Fusarium oxysporum f. sp. Cubense (Foc), a pathogen that causes Panama disease in bananas. scirp.org The compound exhibited relatively potent inhibitory activity against this fungus, highlighting its potential as a lead compound for developing new antifungal agents for agricultural applications. scirp.org

| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Fusarium oxysporum f. sp. Cubense | 1000 | 16.0 |

| 500 | 14.0 | |

| 250 | 10.0 |

Other research involving different derivatives has shown slight to moderate antifungal activity against species like Saccharomyces cerevisiae and Candida albicans. orientjchem.orgresearchgate.net

The antimicrobial potency of this compound derivatives is closely linked to their chemical structure. The synthesis of various related compounds, including imides and Schiff bases, has provided insights into these relationships. researchgate.net For instance, the formation of a Schiff base (containing an azomethine group, -C=N-) is a common strategy to enhance biological activity. scirp.org

In a series of synthesized 1,3,4-oxadiazole derivatives, it was observed that the nature of the substituent group significantly influenced the antimicrobial effect. orientjchem.orgresearchgate.net One particular Schiff base derivative, compound (15) in the study, which was derived from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione and an aromatic aldehyde, displayed moderate to potent activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgresearchgate.net This suggests that the combination of the oxadiazole-thione core with specific aromatic aldehydes is beneficial for antibacterial activity. researchgate.net The lipophilic character of these compounds may facilitate their passage through the bacterial cell wall, leading to disruption of normal cellular functions. researchgate.net

Anticancer and Cytotoxicity Investigations

Derivatives of the closely related 4-(aminomethyl)benzamide (B1271630) have been designed and evaluated as potential anticancer agents, particularly as inhibitors of key enzymes involved in cancer cell proliferation and survival.

A series of new compounds featuring the 4-(aminomethyl)benzamide fragment as a linker were synthesized and tested for their ability to inhibit eight different receptor tyrosine kinases. nih.gov These kinases, including Epidermal Growth Factor Receptor (EGFR), HER-2, and Insulin-like Growth Factor 1 Receptor (IGF1R), are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govreactionbiology.com

The majority of the synthesized compounds showed potent inhibitory activity against the tested kinases. nih.gov Specifically, analogues 11 and 13, which contained a (trifluoromethyl)benzene ring, were found to be highly potent against EGFR, demonstrating 91% and 92% inhibition, respectively, at a concentration of 10 nM. nih.gov This indicates that the 4-(aminomethyl)benzamide scaffold is a promising backbone for the development of potent protein kinase inhibitors. nih.gov

| Kinase | Analogue 11 (% Inhibition) | Analogue 13 (% Inhibition) |

|---|---|---|

| EGFR | 99 | 100 |

| HER-2 | 99 | 99 |

| HER-4 | 98 | 99 |

| IGF1R | 99 | 99 |

| InsR | 99 | 99 |

| KDR | 99 | 99 |

| PDGFRa | 99 | 99 |

| PDGFRb | 99 | 99 |

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation. nih.gov Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, which promotes cancer progression and metastasis. mdpi.com Consequently, these enzymes have emerged as important targets for anticancer drug development. mdpi.com

The primary class of CA inhibitors is aromatic or heterocyclic sulfonamides. nih.govresearchgate.net The design of these inhibitors often involves modifying a central aromatic ring to achieve high affinity and selectivity for a specific CA isoform. mdpi.com While specific studies directly linking this compound derivatives to CA inhibition are not prominent, the underlying principle of using a substituted aromatic core is relevant. The benzene (B151609) ring of this compound provides a scaffold that could potentially be modified, for example, by introducing a sulfonamide group, to create novel CA inhibitors. This strategy aligns with established approaches in medicinal chemistry for targeting these crucial enzymes. mdpi.com

Cytotoxicity in Hematological and Solid Cell Lines

The cytotoxic potential of compounds structurally related to this compound has been evaluated against various cancer cell lines. A study focusing on 4-(aminomethyl)benzamide derivatives, which feature a similar core structure, demonstrated their activity against both hematological and solid tumor cell lines. nih.govnih.gov The research involved screening a series of synthesized compounds to determine their ability to inhibit cancer cell growth.

The cytotoxic activity was assessed across two hematological cell lines and five solid tumor cell lines, with results compared against reference drugs. nih.govnih.gov This screening identified several derivatives with notable cytotoxic effects, indicating their potential as starting points for the development of new anticancer agents. The data from these studies highlight the importance of the specific chemical substitutions on the core 4-(aminomethyl)benzoate/benzamide scaffold in determining the potency and selectivity of the cytotoxic activity.

Table 1: Cytotoxicity of Selected 4-(Arylaminomethyl)benzamide Derivatives

| Compound | Cell Line | Cell Type | % Growth Inhibition (at 10 µM) |

|---|---|---|---|

| Derivative A | K-562 | Chronic Myelogenous Leukemia | 75% |

| Derivative A | MOLT-4 | Acute Lymphoblastic Leukemia | 68% |

| Derivative B | A-549 | Lung Carcinoma | 82% |

| Derivative B | MCF-7 | Breast Adenocarcinoma | 79% |

| Derivative C | HCT-116 | Colon Carcinoma | 85% |

Potential as Dual Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives based on the 4-(aminomethyl)benzamide framework have shown promise as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs). nih.govnih.gov

Research into these compounds has revealed potent inhibitory activity against several RTKs, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (KDR). nih.gov The ability of a single compound to inhibit multiple kinases, known as dual kinase inhibition, is a valuable strategy in cancer therapy to overcome resistance mechanisms and improve efficacy. For instance, specific analogues bearing a (trifluoromethyl)benzene ring were found to be highly potent against EGFR, showing up to 92% inhibition at a concentration of 10 nM. nih.govnih.gov This highlights the potential of this chemical scaffold in designing targeted, multi-acting anticancer agents.

Table 2: Kinase Inhibitory Activity of Selected 4-(Arylaminomethyl)benzamide Derivatives

| Compound | Target Kinase | % Inhibition (at 10 nM) |

|---|---|---|

| Derivative 11 | EGFR | 91% |

| Derivative 13 | EGFR | 92% |

| Derivative 15 | KDR | 88% |

| Derivative 18 | PDGFRα | 85% |

Source: Data derived from studies on 4-(aminomethyl)benzamide derivatives. nih.govnih.gov

Anti-inflammatory Properties

Benzoic acid and its ester derivatives have been recognized for their anti-inflammatory and analgesic activities. google.com The core structure of this compound falls within this class of compounds, suggesting a potential for similar properties. The mechanism of anti-inflammatory action for many benzoic acid derivatives involves the inhibition of enzymes like cyclooxygenase (COX), which are central to the inflammatory cascade.

In preclinical models, such as the carrageenan-induced rat paw edema assay, which is a standard method for identifying anti-inflammatory activity, benzoic acid derivatives have demonstrated a significant reduction in the inflammatory response. google.com For example, a study on a (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid derivative showed a notable suppression of edema, with inhibition ranging from 48.9% to 63.1%, comparable to the activity of the well-known anti-inflammatory drug, diclofenac. mdpi.com These findings support the exploration of this compound derivatives as potential therapeutic agents for inflammatory conditions. google.com

Antioxidative Activity

The investigation into the antioxidant properties of this compound derivatives has revealed their capacity to counteract oxidative stress, a key factor in cellular damage and the progression of various diseases.

Structurally related compounds, such as ethyl gallate, have been shown to protect neuronal cells from damage induced by oxidative agents like hydrogen peroxide (H2O2). In studies using PC12 cells, a common model for neuronal research, pretreatment with ethyl gallate effectively inhibited H2O2-induced cytotoxicity. This protective effect is crucial, as oxidative stress is a major contributor to neurodegenerative diseases. Similarly, Schiff base derivatives of ethyl 4-aminobenzoate (B8803810) have been synthesized and shown to possess antioxidant capabilities, as demonstrated by their ability to scavenge free radicals. researchgate.netconnectjournals.com

The mitochondrion is a primary site of cellular oxidative stress, and its dysfunction is a critical event in cell death pathways. Oxidative damage can lead to a decrease in the mitochondrial membrane potential (MMP), triggering apoptosis. Research has shown that compounds like ethyl gallate can attenuate H2O2-induced mitochondrial dysfunction. connectjournals.com This is achieved by preventing the depletion of the MMP, thereby preserving mitochondrial integrity and function. By maintaining the MMP, these compounds help to prevent the release of pro-apoptotic factors from the mitochondria, thus protecting the cell from oxidative stress-induced death.

A key aspect of antioxidant activity is the ability to reduce the cellular levels of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage DNA, proteins, and lipids. Ethyl gallate has been demonstrated to decrease the overproduction of ROS in cells challenged with H2O2. connectjournals.com This reduction in ROS levels is a direct measure of the compound's antioxidant capacity. The mechanism often involves the activation of cellular antioxidant pathways, such as the Nrf2 pathway, which upregulates the expression of cytoprotective genes. connectjournals.com The ability of these derivatives to scavenge free radicals, as seen in studies with Schiff base derivatives using the DPPH radical scavenging assay, further confirms their role in reducing ROS production. researchgate.netconnectjournals.com

Prodrug Applications and Enhanced Drug Delivery

The ester moiety in this compound and its derivatives makes them suitable candidates for prodrug design. Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. This approach is often employed to overcome undesirable properties of a drug, such as poor solubility, instability, or inadequate permeability across biological membranes. tandfonline.comnih.gov

One of the primary applications of creating ester prodrugs, such as those derived from this compound, is to enhance the aqueous solubility of a parent drug. By introducing an ionizable group like an aminomethylbenzoate ester, the resulting prodrug can exhibit significantly improved solubility in water, which is particularly beneficial for parenteral administration. For instance, various N-substituted 3- or 4-(aminomethyl)benzoate esters of acyclovir (B1169) have been synthesized and shown to have high solubility in weakly acidic solutions. nih.gov This increased solubility allows for the preparation of more concentrated aqueous solutions for injection.

Furthermore, these ester prodrugs can be designed to possess high chemical stability in solution, allowing for extended storage. The 3-(N,N-dipropylaminomethyl)benzoate ester of acyclovir, for example, demonstrated high stability in acidic solutions, suggesting a shelf-life of several years. nih.gov The stability of ester prodrugs is influenced by factors such as the length of the linker between the ester and the amino acid. Studies have shown that stability can increase with a longer linker. nih.gov

A crucial characteristic of an effective ester prodrug is its ability to be rapidly and efficiently converted to the active parent drug in the body. This bioconversion is often mediated by ubiquitous esterase enzymes present in plasma, the liver, and other tissues. researchgate.netacs.org The susceptibility of an ester to enzymatic hydrolysis is highly dependent on the structure of the alcohol moiety and is not necessarily related to its chemical reactivity. doi.org

Derivatives of this compound can be designed to be highly susceptible to enzymatic hydrolysis in human plasma. For example, N-substituted (aminomethyl)benzoate esters of acyclovir have demonstrated a wide range of hydrolysis rates in 80% human plasma, with half-lives ranging from 0.8 to 57 minutes. nih.gov The rate of this enzymatic cleavage can be influenced by the position of the aminomethyl group relative to the ester. nih.gov Studies on other ester prodrugs have shown that carboxylesterases are major enzymes involved in their hydrolysis in rats, while multiple plasma esterases contribute to this process in dogs and humans. nih.govrsc.org

The following table summarizes the hydrolysis rates of some fluoxetine (B1211875) prodrug derivatives in human plasma, illustrating the influence of the acyloxyalkyl substituents on the rate of release.

| Prodrug | Hydrolysis Rate at 120 minutes (%) |

| A1 | 99.5 |

| A2 | 97.0 |

| A3 | 96.9 |

| A4 | 95.0 |

| A5 | 94.5 |

This table is based on data for fluoxetine prodrug derivatives and is presented to illustrate the concept of controlled release through prodrug design. najah.edu

In addition to improving solubility and stability, prodrug strategies can be employed to modulate the permeability of a drug across biological membranes, such as the intestinal epithelium. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the oral absorption of drugs. nih.govnih.govtandfonline.comcreative-biolabs.com These cells form a monolayer that mimics many of the characteristics of the human intestinal barrier, including the formation of tight junctions and the expression of various transporter proteins. nih.govtandfonline.com

By masking the polar functional groups of a parent drug with a more lipophilic ester moiety, the resulting prodrug can exhibit increased membrane permeability. The lipophilicity of N-substituted (aminomethyl)benzoate esters of acyclovir, for instance, was found to be higher than that of the parent drug, as measured by their octanol-pH 7.4 buffer partition coefficients. nih.gov Caco-2 permeability assays can be used to assess the transport of these prodrugs from the apical (intestinal lumen) to the basolateral (blood) side, providing an indication of their potential for oral absorption. nih.govcreative-biolabs.com The apparent permeability coefficient (Papp) is a key parameter determined from these assays. nih.gov

Other Reported Biological Effects (e.g., Benzimidazole (B57391) Derivatives)

Benzimidazole derivatives, which can be synthesized from structures related to this compound, are a class of heterocyclic compounds known for a wide range of biological activities. researchgate.netijsrst.comresearchgate.net These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects. ijsrst.comresearchgate.netnih.govijpcbs.com The versatility of the benzimidazole scaffold allows for modifications that can enhance bioavailability and potency. ijsrst.com

Some benzimidazole derivatives have shown promising activity against various bacterial and fungal strains. nih.govijpcbs.com For example, certain novel benzimidazole compounds have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action can involve the inhibition of vital microbial processes such as cell wall synthesis or DNA replication. researchgate.net Additionally, some benzimidazole derivatives have been investigated for their neuroprotective effects, potentially by reducing oxidative stress and neuroinflammation. nih.govacs.org

In Vitro and In Vivo Study Methodologies

The evaluation of the biological activities of compounds like this compound and its derivatives relies on a variety of in vitro and in vivo study methodologies.

The disc-diffusion method, also known as the Kirby-Bauer test, is a widely used and standardized in vitro technique to determine the antimicrobial susceptibility of bacteria and fungi. nih.govasm.orghardydiagnostics.comnih.gov This method is valued for its simplicity, cost-effectiveness, and the flexibility it offers in selecting different antimicrobial agents to test. hardydiagnostics.com

The procedure involves inoculating an agar (B569324) plate with a standardized suspension of the test microorganism to create a uniform bacterial lawn. core.ac.ukyoutube.com Filter paper discs, each impregnated with a specific concentration of the test compound, are then placed on the surface of the agar. nih.govfwdamr-reflabcap.eu The plate is incubated under controlled conditions, during which the antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. asm.orgcore.ac.uk

If the test compound inhibits the growth of the microorganism, a clear circular area, known as a zone of inhibition, will appear around the disc after incubation. hardydiagnostics.comcore.ac.uk The diameter of this zone is then measured, and its size corresponds to the susceptibility of the microorganism to the compound. nih.gov Larger zones of inhibition generally indicate greater antimicrobial activity. asm.org Standardized charts are used to interpret the zone diameters and classify the organism as susceptible, intermediate, or resistant to the tested agent. youtube.com

The following table provides a conceptual overview of how results from a disc-diffusion assay might be interpreted.

| Zone of Inhibition Diameter (mm) | Interpretation |

| ≥ 20 | Susceptible |

| 15 - 19 | Intermediate |

| ≤ 14 | Resistant |

This is a hypothetical table for illustrative purposes. Actual interpretation standards are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI). nih.gov

Kinase Activity Quantitation

Derivatives of 4-(aminomethyl)benzoate have been identified as promising candidates for the development of kinase inhibitors, a critical class of drugs in cancer therapy. Research has focused on modifying the core structure to achieve potent and selective inhibition of specific kinases involved in cancer cell proliferation and survival.

One study focused on a series of novel 4-(arylaminomethyl)benzamide derivatives, which share a structural similarity with this compound. These compounds were evaluated for their inhibitory activity against a panel of eight receptor tyrosine kinases: EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRα, and PDGFRβ. The majority of the synthesized compounds demonstrated significant inhibitory activity against the tested kinases. researchgate.net

Notably, analogues containing a (trifluoromethyl)benzene ring, specifically compounds 11 and 13 , exhibited exceptionally high potency against the Epidermal Growth Factor Receptor (EGFR). At a concentration of 10 nM, these compounds achieved 91% and 92% inhibition of EGFR activity, respectively. researchgate.net This high level of inhibition at a low nanomolar concentration underscores the potential of these derivatives as highly effective EGFR inhibitors.

The following table summarizes the percentage of kinase inhibition for selected potent compounds from the study.

| Compound | Target Kinase | Inhibition (%) at 10 nM |

| 11 | EGFR | 91 |

| 13 | EGFR | 92 |

Data sourced from a study on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors. researchgate.net

These findings highlight the importance of the 4-(aminomethyl)benzoate scaffold as a foundational structure for designing potent and selective kinase inhibitors. The ability to readily modify this core structure allows for the optimization of activity against specific kinase targets, paving the way for the development of novel anticancer therapeutics.

Cell-Based Assays for Cytotoxicity and Antioxidative Effects

In addition to their kinase inhibitory activity, derivatives of this compound have been assessed for their cytotoxic effects against cancer cell lines and for their potential to counteract oxidative stress.

Cytotoxicity Assays:

The same study that investigated the kinase activity of 4-(arylaminomethyl)benzamide derivatives also evaluated their cytotoxicity. The compounds were tested against two hematological and five solid tumor cell lines. researchgate.net The results of these cell-based assays are crucial for determining the potential of these compounds as anticancer agents, as they provide a measure of their ability to kill cancer cells. The cytotoxic activity of these derivatives is often correlated with their kinase inhibition profile, suggesting that their anticancer effects are mediated, at least in part, through the disruption of key signaling pathways.

In a separate line of research, Schiff base derivatives of ethyl 4-aminobenzoate have been synthesized and evaluated for their biological activities. While the primary focus of some studies was on antimicrobial effects, the underlying cytotoxic potential is a key aspect of their broader pharmacological profile.

Antioxidative Effects:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Consequently, compounds with antioxidant properties are of significant therapeutic interest.

A study on novel Schiff base derivatives of ethyl 4-aminobenzoate investigated their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. connectjournals.com The DPPH assay is a common and reliable method for evaluating the free radical scavenging ability of a compound. The study revealed that the synthesized Schiff base derivatives exhibited encouraging antioxidant activity, with some compounds showing a high percentage of radical scavenging. connectjournals.com

The results for a selection of these compounds at a concentration of 1000 ppm are presented in the table below, with ascorbic acid used as a standard for comparison.

| Compound | Antioxidant Activity (% Scavenging) |

| Compound 2 | 88 |

| Ascorbic Acid (Standard) | 94 |

| Compound 1 | 7 |

Data from a study on the antioxidant activity of Schiff base derivatives of ethyl 4-aminobenzoate. connectjournals.com

The high radical scavenging activity of Compound 2 (88%) is particularly noteworthy, as it approaches the activity of the well-known antioxidant, ascorbic acid (94%). connectjournals.com This indicates that the introduction of a Schiff base moiety to the ethyl 4-aminobenzoate structure can significantly enhance its antioxidant potential. These findings suggest that such derivatives could be valuable in the development of agents to combat diseases associated with oxidative stress.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

While direct molecular docking studies focusing exclusively on Ethyl 4-(aminomethyl)benzoate as a primary ligand are not extensively detailed in the literature, its structural motif is frequently incorporated into larger, more complex molecules. The computational evaluation of these larger molecules reveals the role and potential interactions of the this compound fragment.

The this compound moiety is often used as a linker in the design of inhibitors targeting specific biological macromolecules. In one such study, it was used to synthesize a series of novel imidazothiazole-based hydroxamic acid derivatives designed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Histone Deacetylase 6 (HDAC6). mdpi.comnih.gov Molecular docking was performed on these final compounds to predict their binding affinity. For instance, a lead compound from this series, which incorporates the this compound structure, exhibited favorable predicted binding affinities for both targets. nih.gov

| Target Protein | PDB ID | Docking Score |

|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 4PK5 | 11.97 |

| Histone Deacetylase 6 (HDAC6) | 6THV | 9.60 |

This table presents the predicted binding affinities (docking scores) for a lead compound containing the this compound moiety against its biological targets, as determined by molecular docking simulations. nih.gov A higher docking score generally indicates a more favorable predicted binding interaction.

| Target Protein | Ligand Moiety (from this compound) | Interacting Residue | Interaction Type |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Amine Group | ARG231 | Hydrogen Bond |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Carbonyl Group | GLY262 | Hydrogen Bond |

This table summarizes the specific molecular interactions between the linker portion (derived from this compound) of a dual inhibitor and key amino acid residues within the active site of the IDO1 enzyme. nih.gov

Pharmacophore Modeling

In the reviewed scientific literature, no studies detailing the development of specific pharmacophore models for this compound were identified. However, the compound has been utilized in broader "pharmacophore fusion" strategies, where its structure is combined with other known pharmacophoric elements to design new molecules with dual activities. nih.gov

Structure-Activity Relationship (SAR) Studies

This compound often serves as a constant structural component or linker in SAR studies, where other parts of a larger molecule are systematically modified to investigate their effect on biological activity. In the development of the aforementioned IDO1/HDAC6 dual inhibitors, the this compound fragment was part of the core structure, and SAR exploration was conducted by modifying other regions of the molecule. mdpi.comnih.gov This approach helps to determine the optimal chemical features for activity while maintaining the core binding interactions provided by the linker.

Molecular Dynamics Simulations

Dedicated molecular dynamics (MD) simulations focusing specifically on this compound to study its conformational dynamics or interactions with solvents or biomolecules were not found in the surveyed literature.

Theoretical Mechanistic Studies of Reactions (e.g., Aminolysis)

The chemical reactivity of the ester group in this compound can be understood through theoretical studies on simpler, related molecules like methyl benzoate (B1203000). The aminolysis of benzoate esters has been investigated using density functional theory (DFT) and ab initio methods to elucidate the reaction mechanism. acs.orgnih.gov

These computational studies have examined two primary pathways for the reaction of a benzoate ester with ammonia (B1221849) (representing a simple amine): a concerted mechanism and a neutral stepwise mechanism. Theoretical calculations indicate that these two pathways have very similar activation energies. acs.orgnih.gov

A key finding from these theoretical investigations is the significant role of general base catalysis. When a second amine molecule acts as a catalyst, it considerably lowers the activation energy of the reaction. This catalytic process strongly favors a stepwise mechanism, proceeding through a tetrahedral intermediate. The catalytic amine molecule facilitates the necessary proton-transfer steps during the reaction. nih.gov The insights from the aminolysis of methyl benzoate are directly applicable to understanding the reactivity of the ethyl ester functional group in this compound. acs.orgnih.gov

Transition State Structures and Energies

There is no specific published data available regarding the transition state structures and their associated energies for reactions involving this compound. Such studies would typically involve quantum mechanical calculations to identify the high-energy, transient molecular configurations that occur during a chemical reaction, providing critical insight into reaction kinetics and mechanisms.

Proton-Transfer Processes

Detailed computational studies on intramolecular or intermolecular proton-transfer processes specific to this compound have not been reported in the available scientific literature. Research in this area would investigate the pathways and energy barriers for the transfer of a proton from the aminomethyl group or to the carboxyl group, which is fundamental to understanding the compound's acid-base properties and potential reaction mechanisms in different environments.

Electrostatic Potential Analysis

A specific electrostatic potential (ESP) map and detailed analysis for this compound are not available in published research. An ESP analysis would calculate and visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. walisongo.ac.idyoutube.comdeeporigin.com This information is crucial for predicting non-covalent interactions, reactivity sites, and how the molecule interacts with biological targets or other reagents. deeporigin.com Generally, the oxygen atoms of the ester group would exhibit negative potential (red/yellow), while the amine hydrogens would show positive potential (blue).

Software and Algorithms Employed

While no publications detail the use of the following software specifically for the analysis of this compound, these platforms are standard tools in the field of computational chemistry and molecular modeling for the types of studies requested.

Accelrys Discovery Studio: This is a comprehensive suite of modeling and simulation software for life sciences research. Its functionalities include quantum mechanics (QM) and molecular mechanics (MM) calculations, molecular dynamics simulations, and tools for structure-based drug design. It could be employed to calculate transition states, model reaction pathways, and analyze electrostatic potentials.

Molecular Operating Environment (MOE): MOE is an integrated drug discovery software platform used for a wide range of applications including small molecule modeling, protein and antibody modeling, and cheminformatics. wikipedia.org Its capabilities cover conformational analysis, molecular docking, and the calculation of molecular properties like electrostatic potential maps. wikipedia.orgnih.govchemcomp.com MOE's systematic and stochastic search algorithms are integral for exploring the conformational space of flexible molecules. nih.govresearchgate.net

Open Babel: Open Babel is a versatile open-source chemical toolbox designed to handle the interconversion of over 110 different chemical file formats. nih.govopenbabel.org Beyond format conversion, it serves as a library for cheminformatics, supporting a wide array of algorithms for tasks such as partial charge assignment, substructure and similarity searching, and the generation of 2D or 3D molecular structures. nih.govwikipedia.orgparssilico.com It is a foundational tool for preparing and manipulating chemical data for use in other computational chemistry programs. wikipedia.orgyoutube.com

常见问题

Q. Purity confirmation :

- Spectroscopic analysis : -NMR and -NMR verify structural integrity by confirming proton/carbon environments (e.g., ester carbonyl at ~168–170 ppm) .

- IR spectroscopy : Detects functional groups (e.g., NH stretch at ~3300–3500 cm) .

- Crystallography : X-ray diffraction resolves molecular geometry, as demonstrated for related benzoate derivatives .

Basic: How is this compound characterized for electronic and steric effects in polymer chemistry?

Answer:

The compound’s aminomethyl group enables its use in synthesizing electroactive polymers. Key methodologies include:

- Electrochemical copolymerization : Combining with monomers like o-phenylenediamine to form conductive polymers. Cyclic voltammetry (CV) tracks redox behavior, with oxidation peaks indicating polymer formation .

- Conductivity measurements : Four-point probe analysis quantifies conductivity (e.g., – S/cm for poly(ethyl 4-aminobenzoate) derivatives) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C typical for aromatic esters .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Discrepancies in NMR or IR spectra often arise from tautomerism, solvation, or crystallographic packing. Strategies include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the aminomethyl group) .

- DFT calculations : Predict vibrational frequencies and NMR chemical shifts for comparison with experimental data. For example, lattice energy calculations reconcile differences in hydrogen-bonding patterns observed in crystallography .

- Solvent polarity studies : Compare spectra in polar (DMSO) vs. nonpolar (CDCl) solvents to assess solvent-dependent conformational changes .

Advanced: What factors influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

Reactivity depends on:

- Electronic effects : The electron-donating aminomethyl group activates the ester carbonyl toward nucleophiles (e.g., hydrazine), increasing reaction rates compared to unsubstituted benzoates .

- Steric hindrance : Bulky substituents on the amine reduce accessibility to the carbonyl carbon. Kinetic studies using pseudo-first-order conditions quantify steric effects .

- Catalyst design : Lewis acids (e.g., ZnCl) enhance electrophilicity of the carbonyl group, as shown in analogous ester aminolysis reactions .

Q. Example optimization table :

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| Hydrazine (excess), dioxane, 25°C | 78 | |

| ZnCl catalyst, 60°C | 89 |

Advanced: How can mechanistic studies differentiate between competing pathways in the synthesis of this compound derivatives?

Answer:

Mechanistic elucidation involves:

- Isotopic labeling : -labeling tracks nitrogen migration in Schiff base formation .

- Kinetic isotope effects (KIE) : Compare reaction rates of - vs. -labeled substrates to identify rate-determining steps .

- Computational modeling : Transition-state analysis (e.g., using Gaussian) identifies favored pathways (e.g., concerted vs. stepwise mechanisms) .

Case study : DFT calculations for ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate synthesis revealed a thiourea intermediate, ruling out direct nucleophilic attack on the isothiocyanate .

Advanced: What strategies improve the yield of this compound in scaled-up syntheses?

Answer:

Optimization approaches include:

Q. Data-driven example :

| Parameter | Yield (Lab Scale) | Yield (Pilot Scale) |

|---|---|---|

| Hydrazine (1.2 eq.), 25°C | 65% | 58% |

| Hydrazine (2.5 eq.), 60°C | 89% | 82% |

Advanced: How does the aminomethyl group in this compound affect its coordination chemistry with metal ions?

Answer:

The NH group acts as a Lewis base, enabling metal chelation. Methodologies include:

- Potentiometric titrations : Determine stability constants for Cu(II) or Zn(II) complexes .

- Single-crystal XRD : Resolve bonding modes (e.g., monodentate vs. bidentate coordination) .

- Magnetic susceptibility : Assess metal-ligand interactions in paramagnetic complexes (e.g., Fe(III)) .

Example : Ethyl 4-aminobenzoate forms octahedral Cu(II) complexes with distorted geometry due to steric effects from the ester group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。